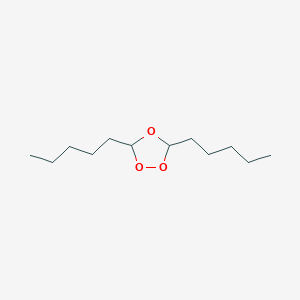
3,5-Dipentyl-1,2,4-trioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dipentyl-1,2,4-trioxolane is an organic compound belonging to the class of trioxolanes Trioxolanes are characterized by a three-membered ring containing two oxygen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dipentyl-1,2,4-trioxolane typically involves the reaction of appropriate precursors under controlled conditions. One common method is the ozonolysis of alkenes, followed by cyclization to form the trioxolane ring. The reaction conditions often include low temperatures and the presence of a solvent such as dichloromethane to stabilize the intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale ozonolysis processes, where the reaction is carried out in specialized reactors designed to handle ozone safely. The process is optimized to maximize yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3,5-Dipentyl-1,2,4-trioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can break the trioxolane ring, leading to the formation of simpler compounds.
Substitution: Substitution reactions can occur at the carbon atoms adjacent to the trioxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3,5-Dipentyl-1,2,4-trioxolane has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of trioxolanes.
Biology: The compound’s potential biological activity is explored for developing new pharmaceuticals.
Medicine: Research is conducted to investigate its potential as an antimalarial agent, similar to other trioxolanes.
Industry: It is used in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Dipentyl-1,2,4-trioxolane involves the cleavage of the trioxolane ring, leading to the formation of reactive intermediates. These intermediates can interact with molecular targets such as proteins or lipids, causing alkylation or peroxidation. This mechanism is similar to that of other trioxolanes, which are known for their antimalarial activity through the generation of reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Diphenyl-1,2,4-trioxolane
- 1,2,4-Trioxane
- 1,2,4,5-Tetraoxane
Uniqueness
3,5-Dipentyl-1,2,4-trioxolane is unique due to its specific pentyl substituents, which can influence its reactivity and biological activity. Compared to other trioxolanes, it may exhibit different physical and chemical properties, making it a valuable compound for specific applications.
Properties
CAS No. |
72328-16-6 |
|---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
3,5-dipentyl-1,2,4-trioxolane |
InChI |
InChI=1S/C12H24O3/c1-3-5-7-9-11-13-12(15-14-11)10-8-6-4-2/h11-12H,3-10H2,1-2H3 |
InChI Key |
KOYQQGGDBSHTBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1OC(OO1)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


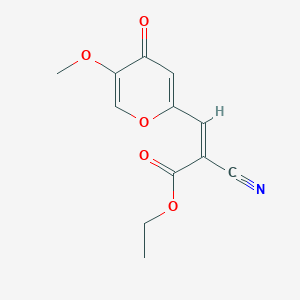
![2-Methoxy-5-[1-(4-methoxyphenyl)ethyl]benzene-1,4-diol](/img/structure/B14465194.png)



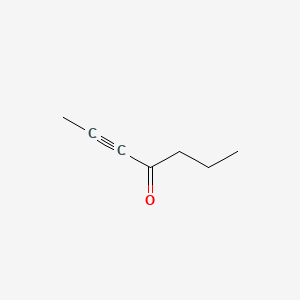
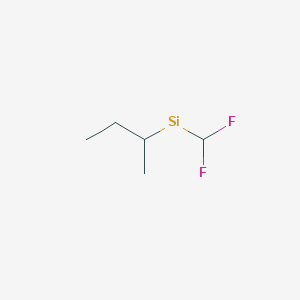
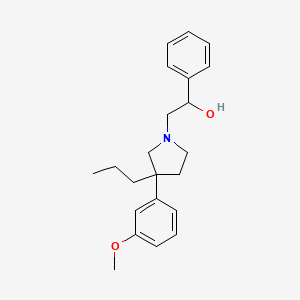

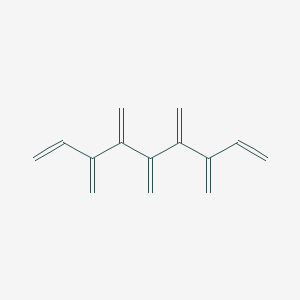
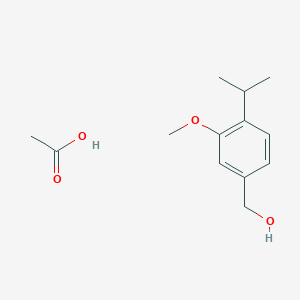
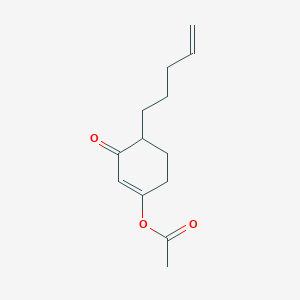
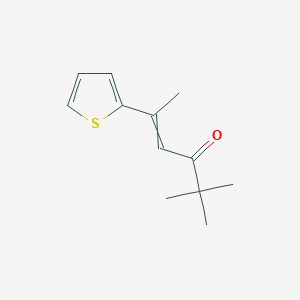
![1-[(2-Hydroxyethyl)thio]-3-(octyloxy)-2-propanol](/img/structure/B14465269.png)
